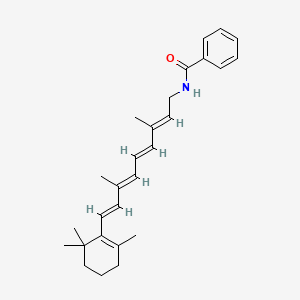

N-Benzoylretinylamine

Description

N-Benzoylretinylamine is a synthetic retinoid derivative characterized by a benzoyl group conjugated to a retinylamine backbone. Retinoids, derivatives of vitamin A, are critical in regulating cell growth, differentiation, and apoptosis. The benzoyl moiety in this compound enhances its stability and modulates receptor-binding affinity compared to natural retinoids like retinoic acid. This compound is hypothesized to interact with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), though its exact pharmacological profile remains under investigation. Potential applications include dermatology (e.g., acne, photoaging) and oncology, given retinoids' roles in apoptosis and differentiation .

Properties

CAS No. |

74193-18-3 |

|---|---|

Molecular Formula |

C27H35NO |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

N-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl]benzamide |

InChI |

InChI=1S/C27H35NO/c1-21(16-17-25-23(3)13-10-19-27(25,4)5)11-9-12-22(2)18-20-28-26(29)24-14-7-6-8-15-24/h6-9,11-12,14-18H,10,13,19-20H2,1-5H3,(H,28,29)/b12-9+,17-16+,21-11+,22-18+ |

InChI Key |

ZZJBFINBCCYNFG-XTDDRVAVSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C2=CC=CC=C2)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CNC(=O)C2=CC=CC=C2)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C2=CC=CC=C2)C)C |

Other CAS No. |

74193-18-3 |

Synonyms |

N-benzoylretinylamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Variations

- N-Benzylacetamide (C₉H₁₁NO): A simpler analog with a benzyl group and acetamide. It lacks the retinyl backbone but shares the benzyl moiety, influencing solubility (logP ~1.8) and enzymatic stability. Used as a reagent in drug synthesis .

- N-Benzoyl-N-phenylhydroxylamine (C₁₃H₁₁NO₂): Contains a benzoyl group linked to hydroxylamine. The benzoyl group enhances electrophilicity, making it a chelating agent for metal ions. Unlike N-Benzoylretinylamine, it lacks biological activity but is utilized in analytical chemistry .

Bond Length and Stereochemical Comparisons

- Imine Bond Lengths: this compound’s C=N bond is hypothesized to be ~1.29 Å, comparable to (E)-Benzyl(1-phenylethylide) (1.292 Å) . Shorter bonds (1.265–1.286 Å) in related imines suggest electronic effects from substituents (e.g., phenol groups) .

| Compound | C=N Bond Length (Å) | Key Functional Groups |

|---|---|---|

| (E)-Benzyl(1-phenylethylide) | 1.292 | Imine, benzyl |

| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | Imine, phenol, benzyl |

| This compound (hypothetical) | ~1.29 | Imine, benzoyl, retinyl |

Pharmacological Analogs

Phenethylamine Derivatives

- α-Benzyl-N-methylphenethylamine: A psychoactive phenethylamine with a benzyl group. Exhibits CNS stimulation via dopamine/norepinephrine reuptake inhibition (EC₅₀ ~50 nM). Acute toxicity studies show LD₅₀ >100 mg/kg in rodents .

- N-BOMe Phenethylamines (e.g., 25I-NBOMe) : Designer drugs with methoxy and benzyl groups. Substituent position dictates receptor affinity (5-HT₂A Ki ~0.1 nM). This compound’s benzoyl group may similarly modulate receptor interactions .

Retinoid Derivatives

- All-trans Retinoic Acid (ATRA): Natural ligand for RARs (IC₅₀ ~1 nM). This compound’s benzoyl group may reduce metabolic degradation compared to ATRA’s carboxylate, prolonging half-life .

Physicochemical Properties

- Solubility :

| Compound | Molecular Weight | logP (Predicted) | Key Applications |

|---|---|---|---|

| This compound | ~400 (est.) | ~6.0 | Dermatology, oncology |

| N-Benzylacetamide | 149.19 | ~1.8 | Synthetic reagent |

| 25I-NBOMe | 413.3 | 3.2 | CNS-active drug |

| All-trans Retinoic Acid | 300.44 | 6.3 | Cancer therapy |

Research Findings and Implications

- Stability : Benzoyl groups (e.g., in N-Benzoyl-N-phenylhydroxylamine) resist hydrolysis better than esters or amides, suggesting this compound may have prolonged activity .

- Toxicity : Phenethylamine analogs (e.g., α-Benzyl-N-methylphenethylamine) show dose-dependent neurotoxicity, necessitating safety studies for this compound .

- Receptor Binding : Substituent position on aromatic rings (as in N-BOMe drugs) significantly affects affinity, guiding structural optimization of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.